rac 7-Hydroxy Propranolol-d5

Description

Significance of Deuterated Metabolites in Drug Discovery and Development Research

The use of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, in drug molecules has become a powerful strategy in drug discovery and development. wikipedia.orgresearchgate.net This process, known as deuteration, can significantly alter the metabolic fate of a drug. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. bioscientia.descienceopen.com

This metabolic slowdown can offer several advantages, including:

Improved Pharmacokinetic Profiles: A longer half-life can allow for less frequent dosing, improving patient compliance. nih.gov

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts. nih.govresearchgate.net

Enhanced Efficacy and Safety: A more predictable metabolic profile can lead to improved therapeutic outcomes and a better safety profile. scienceopen.comnih.gov

Deuterated compounds are also invaluable as tracers in metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision. researchgate.net The first FDA-approved deuterated drug, deutetrabenazine, highlighted the therapeutic potential of this approach. wikipedia.orgresearchgate.net

Overview of Propranolol (B1214883) Metabolism and its Hydroxylated Metabolites

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the liver. wikipedia.org The primary metabolic pathways include aromatic hydroxylation, N-dealkylation, and glucuronidation. wikipedia.orgpharmgkb.org The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2D6 and CYP1A2, plays a major role in its metabolism. wikipedia.orgnih.gov

The main metabolites of propranolol include:

4-hydroxypropranolol (B128105)

5-hydroxypropranolol mdpi.com

7-hydroxypropranolol mdpi.compharmaffiliates.com

N-desisopropylpropranolol pharmgkb.org

Propranolol glucuronide drugbank.com

Naphthyloxylactic acid pharmgkb.org

Rationale for Research Focus on rac 7-Hydroxy Propranolol-d5 as a Stable Isotope Labeled Standard

The complexity of propranolol's metabolism necessitates the use of highly reliable internal standards for accurate quantification in biological matrices. This is where this compound proves indispensable. As a stable isotope-labeled analog of a key metabolite, it serves as an ideal internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comscispace.com

The rationale for its use is grounded in the following principles:

Similar Physicochemical Properties: Being chemically almost identical to the non-labeled 7-hydroxy propranolol, the deuterated version exhibits very similar behavior during sample preparation and chromatographic separation. acanthusresearch.com

Correction for Variability: It effectively compensates for variations in sample extraction, matrix effects (where other components in the sample interfere with the analysis), and instrument response. scispace.comcrimsonpublishers.com

Enhanced Accuracy and Precision: The use of SIL internal standards like this compound significantly improves the accuracy and precision of quantitative bioanalytical assays compared to using structural analogs. scispace.comnih.gov

Interactive Data Tables

Table 1: Key Compounds in Propranolol Research

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

| This compound | 1184982-94-2 | C₁₆H₁₆D₅NO₃ | Labeled metabolite of Propranolol used as an internal standard. pharmaffiliates.comvivanls.com |

| Propranolol | 525-66-6 | C₁₆H₂₁NO₂ | Parent drug, a non-selective beta-blocker. wikipedia.org |

| 4-Hydroxypropranolol | Not Available | C₁₆H₂₁NO₃ | Major pharmacologically active metabolite of Propranolol. wikipedia.orgcaltech.edu |

| 5-Hydroxypropranolol | Not Available | C₁₆H₂₁NO₃ | Metabolite of Propranolol. nih.govmdpi.com |

| 7-Hydroxypropranolol | 81907-81-5 | C₁₆H₂₁NO₃ | Metabolite of Propranolol. pharmaffiliates.comcaymanchem.comglpbio.com |

| N-desisopropylpropranolol | Not Available | C₁₃H₁₅NO₂ | Metabolite of Propranolol formed via side-chain oxidation. pharmgkb.org |

| Propranolol glucuronide | Not Available | C₂₂H₂₉NO₈ | Metabolite of Propranolol formed via glucuronidation. drugbank.comnih.gov |

| Naphthyloxylactic acid | Not Available | C₁₃H₁₂O₄ | Metabolite of Propranolol. pharmgkb.org |

| Deutetrabenazine | Not Available | C₁₉H₂₁D₆NO₃ | First FDA-approved deuterated drug. wikipedia.orgresearchgate.net |

Table 2: Key Enzymes in Propranolol Metabolism

| Enzyme | Metabolic Pathway | Role in Propranolol Metabolism |

| CYP2D6 | Aromatic Hydroxylation | Major enzyme for ring hydroxylation (e.g., to 4-hydroxypropranolol). wikipedia.orgnih.govresearchgate.net |

| CYP1A2 | N-dealkylation, Aromatic Hydroxylation | Major enzyme for N-desisopropylation and some ring hydroxylation. wikipedia.orgnih.gov |

| CYP2C19 | Aromatic Hydroxylation, N-dealkylation | Minor role in propranolol metabolism. wikipedia.orgpharmgkb.org |

| UGT1A9 | Glucuronidation | Involved in the glucuronidation of propranolol. pharmgkb.org |

| UGT2B7 | Glucuronidation | Involved in the glucuronidation of propranolol. pharmgkb.org |

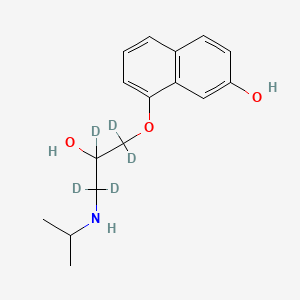

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |

InChI Key |

ZAVISZICVBECEV-BEHIUOGBSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=C(C=C2)O)O)NC(C)C |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Rac 7 Hydroxy Propranolol D5

Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The "-d5" designation in rac 7-Hydroxy Propranolol-d5 indicates the incorporation of five deuterium atoms. Based on related deuterated propranolol (B1214883) compounds, this labeling is typically applied to the side chain to enhance metabolic stability for analytical purposes. nih.gov The synthesis of the deuterated side-chain precursor is a key step, which is then coupled with the 7-hydroxy-1-naphthol core. Several methods exist for incorporating deuterium into organic molecules. researchgate.netchemicalsknowledgehub.com

Common approaches include:

Deuterium Gas Hydrogenation: A precursor containing a double or triple bond can be reduced using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) to introduce deuterium atoms across the bond.

Reductive Amination with Deuterated Reagents: A ketone or aldehyde precursor can be reacted with an amine in the presence of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to form a deuterated amine.

Proton-Deuterium Exchange: In some cases, acidic protons within a molecule can be exchanged for deuterium by treatment with a deuterium source like deuterated water (D₂O) or deuterated acid, often under heat or catalytic conditions. chemicalsknowledgehub.com

Use of Labeled Precursors: The synthesis can begin with commercially available, simple deuterated building blocks, which are then carried through a multi-step synthesis. researchgate.net For the isopropyl group, deuterated acetone (B3395972) or isopropyl alcohol could serve as starting materials.

A plausible synthetic route for the deuterated side chain involves starting with a deuterated isopropyl precursor which is then used to build the aminopropanol (B1366323) chain.

Table 1: Methodologies for Deuterium Incorporation

| Method | Deuterium Source | Typical Application | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Deuterium Gas (D₂) | Saturation of double/triple bonds | High incorporation efficiency |

| Reductive Amination | Sodium Borodeuteride (NaBD₄) | Introduction of deuterated alkylamino groups | Versatile for amine synthesis |

| H/D Exchange | Deuterated Solvents (e.g., D₂O) | Replacement of acidic protons | Simple procedure for labile protons |

Stereoselective Synthesis of 7-Hydroxy Propranolol Isomers for Comparison

Propranolol and its metabolites possess a chiral center in the aminopropanol side chain, leading to (R)- and (S)-enantiomers. mdpi.com The pharmacological activity of β-blockers typically resides predominantly in the (S)-enantiomer. nih.gov Therefore, the synthesis and isolation of individual enantiomers of 7-Hydroxy Propranolol are essential for comparative pharmacological and metabolic studies.

Methods for obtaining the individual isomers include:

Chiral Resolution: The most direct method involves synthesizing the racemic mixture and then separating the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, using a chiral stationary phase to selectively retain one enantiomer over the other. mdpi.comnih.gov

Asymmetric Synthesis: This approach creates the desired stereocenter in a controlled manner. One strategy involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst or a biocatalyst, such as a specific alcohol dehydrogenase enzyme, to produce the desired enantiomerically enriched alcohol. rsc.org

Use of Chiral Precursors: The synthesis can start from a commercially available chiral building block, such as (R)- or (S)-epichlorohydrin. The reaction of 7-hydroxy-1-naphthol with an enantiopure epichlorohydrin, followed by reaction with isopropylamine, would yield the corresponding enantiomer of 7-Hydroxy Propranolol. mdpi.com

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Key Advantage | Common Technique |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Applicable to existing racemic synthesis routes. | Chiral HPLC |

| Asymmetric Synthesis | Creation of a specific stereoisomer using a chiral catalyst or reagent. | High enantiomeric purity in the final product. | Chemoenzymatic reduction |

Purification and Isolation Techniques for Labeled Metabolites

The purification of isotopically labeled compounds is a critical step to ensure the final product is free of chemical impurities, unlabeled starting materials, or reaction byproducts that could interfere with its use in sensitive analytical studies. moravek.com A multi-step purification protocol is often employed.

Extraction: Following the synthesis, the crude product is typically extracted from the reaction mixture into an organic solvent. This initial step removes many inorganic salts and polar impurities.

Solid-Phase Extraction (SPE): SPE is a common technique for sample cleanup. nih.gov A cartridge containing a solid adsorbent (e.g., C18 silica) is used to retain the compound of interest while impurities are washed away, after which the desired product is eluted with a stronger solvent. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification of labeled metabolites. chemicalsknowledgehub.commoravek.com By selecting an appropriate column (e.g., reversed-phase C18) and mobile phase, HPLC can effectively separate the target compound, this compound, from closely related impurities with high resolution, ensuring superior purity standards. moravek.com

The purity of the final product is typically assessed by analytical HPLC coupled with a UV detector and a mass spectrometer to confirm both chemical and isotopic purity.

Structural Confirmation of this compound via Advanced Spectroscopic Methods

Once purified, the identity and structural integrity of the synthesized this compound must be unequivocally confirmed. This is achieved through a combination of advanced spectroscopic methods. chemicalsknowledgehub.com

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and the level of deuterium incorporation. chemicalsknowledgehub.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the molecular formula (C₁₆H₁₆D₅NO₃). usbio.netchemsrc.com The observed mass will be approximately 5 Daltons higher than the unlabeled analogue, confirming the successful incorporation of the five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of atoms within a molecule. nih.gov

¹³C-NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule. The signals for carbons bonded to deuterium will appear as multiplets with lower intensity due to C-D coupling.

²H-NMR (Deuterium NMR): This analysis can be performed to directly observe the signals from the incorporated deuterium atoms, confirming their specific locations on the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), secondary amine (N-H), and aryl-alkyl ether (C-O-C) groups, confirming the core structure. researchgate.net

Table 3: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Confirms molecular weight of ~281.39 (C₁₆H₁₇D₅NO₃⁺), which is 5 units higher than the unlabeled compound. |

| ¹H-NMR | Chemical Shifts (ppm) | Signals for aromatic protons and remaining side-chain protons. Absence of signals for the deuterated positions. |

| ¹³C-NMR | Carbon Signals | Characteristic signals for the naphthyl ring and side-chain carbons. C-D coupling observed for deuterated carbons. |

| FTIR | Wavenumber (cm⁻¹) | Broad peak for -OH stretch (~3300 cm⁻¹), peak for N-H stretch (~3270 cm⁻¹), peak for C-O ether stretch (~1100 cm⁻¹). researchgate.net |

Advanced Analytical Methodologies for the Quantification and Characterization of Rac 7 Hydroxy Propranolol D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a cornerstone technology for quantitative bioanalysis due to its high sensitivity and selectivity. tbzmed.ac.ir The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of analytes from complex biological matrices followed by their unambiguous detection and quantification.

Method Development for Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry

The development of a UPLC-MS/MS method for propranolol (B1214883) and its hydroxylated metabolites involves the careful optimization of chromatographic conditions to achieve efficient separation and peak shape. For the analysis of 7-Hydroxy Propranolol, methods often employ reverse-phase chromatography.

A typical method utilizes a C18 column, such as a Hypersil GOLD C18, maintained at a controlled temperature, for instance, 40°C. nih.govresearchgate.net The separation is achieved using a gradient mobile phase, which commonly consists of an aqueous component with an acid modifier and an organic solvent. nih.gov For example, a gradient elution can be performed with 0.1% formic acid in water and acetonitrile (B52724) at a flow rate of 0.3 mL/min. nih.govresearchgate.net The inclusion of formic acid in the mobile phase aids in the ionization of the analytes in positive ion mode, leading to stronger and more stable signals in the mass spectrometer. nih.gov The separation of various hydroxypropranolol isomers, including 4-, 5-, and 7-hydroxypropranolol, has been successfully achieved using columns like the Agilent Poroshell phenyl hexyl. fu-berlin.de

UPLC Method Parameters for Hydroxylated Propranolol Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil GOLD C18 or Agilent Poroshell Phenyl Hexyl | nih.govresearchgate.netfu-berlin.de |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile | nih.govresearchgate.net |

| Flow Rate | 0.3 - 0.4 mL/min | nih.govresearchgate.netfu-berlin.de |

| Column Temperature | 25°C - 40°C | nih.govfu-berlin.de |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. researchgate.net In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity. nih.gov

For hydroxylated propranolol metabolites, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. nih.gov The precursor ion for 7-Hydroxy Propranolol is m/z 276. researchgate.net Upon fragmentation, a common and abundant product ion is m/z 116. researchgate.net For the deuterated internal standard, rac 7-Hydroxy Propranolol-d5, the precursor ion would have an m/z of 281 (276 + 5). The fragmentation pattern is generally assumed to be similar to the non-labeled analyte, thus a common product ion like m/z 116 would be monitored. Optimization of MS parameters such as collision energy (CE) and declustering potential (DP) is crucial for maximizing signal intensity. nih.govresearchgate.net

Optimized MRM Transitions for Propranolol and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Propranolol | 260.0 | 116.0 | 25 | nih.govresearchgate.net |

| 4-Hydroxy Propranolol | 276.1 | 173.0 | 25 | nih.gov |

| 7-Hydroxy Propranolol | 276.0 | 116.0 | - | researchgate.net |

| This compound (IS) | 281.0 | 116.0 | Optimized based on analyte | Inferred |

| N-desisopropylpropranolol | 218.0 | 74.0 | 18 | nih.gov |

Isotopic Internal Standard Calibration Strategies Utilizing this compound

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. nih.gov An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization. Because this compound is structurally identical to 7-Hydroxy Propranolol, apart from the increased mass due to deuterium (B1214612) substitution, it effectively compensates for variations in sample preparation, chromatographic retention time shifts, and matrix-induced ionization suppression or enhancement.

During analysis, a known concentration of this compound is added to all samples and calibration standards. The analyte's concentration is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve. This strategy ensures high accuracy and precision, as any variability affecting the analyte will similarly affect the SIL-IS, keeping the peak area ratio constant. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.govchromatographyonline.com SFC is particularly advantageous for chiral separations, offering high efficiency and faster analysis times compared to traditional HPLC. chromatographyonline.comwaters.com

Development of Chiral Stationary Phases for Enantiomeric Discrimination of Hydroxylated Propranolol Metabolites

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov For propranolol and its hydroxylated metabolites, polysaccharide-based CSPs are widely used and have demonstrated high enantiorecognition ability. europeanpharmaceuticalreview.com These CSPs are often derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support.

Examples of CSPs effective for the chiral separation of propranolol and its analogs include:

Cellulose-based phases: The ACQUITY UPC² Trefoil CEL1 column has been successfully used to resolve the enantiomers of propranolol and its 4-, 5-, and 7-hydroxy metabolites. waters.com

Amylose-based phases: Columns like Chiralpak IA, which feature amylose tris-(3,5-dimethylphenylcarbamate), are effective for separating propranolol enantiomers. ceon.rsresearchgate.net

Protein-based phases: Chiral stationary phases based on proteins such as α-Glycoprotein (AGP) or ovomucoid have also been employed for the chiral resolution of propranolol. neliti.comuniv-eloued.dznih.gov

Cyclodextrin-based phases: β-Cyclodextrin (BCD) stationary phases can also differentiate between enantiomers. neliti.comuniv-eloued.dz

The choice of CSP and the organic modifier (co-solvent) in the mobile phase, such as methanol (B129727) or ethanol (B145695), are critical for achieving optimal enantiomeric discrimination. waters.comceon.rs

Integration of SFC with Mass Spectrometry for Comprehensive Analysis

Coupling SFC with mass spectrometry (SFC-MS) combines the high-resolution chiral separation capabilities of SFC with the sensitive and selective detection of MS. news-medical.net This hyphenated technique is highly effective for the enantioselective determination of drugs and their metabolites in complex biological samples. acs.orgnih.gov

The use of MS-compatible solvents as modifiers, such as methanol with additives like ammonium (B1175870) formate (B1220265), facilitates the efficient ionization of analytes. waters.com For instance, the enantiomers of propranolol and its hydroxylated metabolites have been successfully resolved and identified in under 15 minutes using an UltraPerformance Convergence Chromatography (UPC²) system coupled with MS detection. waters.com This integration allows for rapid method development and high-throughput analysis, which is essential in drug development and metabolic studies. nih.gov The low viscosity and high diffusivity of the supercritical CO2 mobile phase contribute to fast separations without sacrificing chromatographic efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of thermally stable and volatile compounds. However, compounds like propranolol and its hydroxylated metabolites are not inherently suitable for GC analysis due to their low volatility and polar nature. To overcome this limitation, derivatization is employed to convert the analytes into more volatile and thermally stable forms.

For beta-blockers such as propranolol and its metabolites, a common derivatization agent is pentafluoropropionic anhydride (B1165640) (PFPA). nih.govfaa.gov This process involves the reaction of PFPA with the secondary amine and hydroxyl groups of the molecule, replacing the active hydrogens with pentafluoropropionyl groups. This chemical modification increases the compound's volatility, making it amenable to GC separation. nih.gov

Following derivatization, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).

In the analysis of PFPA-derivatized propranolol, specific unique mass fragments are monitored for identification and quantification. For instance, studies have identified unique fragments for PFPA-propranolol at m/z 551, 183, 144, and 127, which allows it to be distinguished from other structurally similar beta-blockers. nih.govfaa.gov Although specific fragment ions for this compound are not detailed in the provided results, the methodology would follow the same principle, using the mass shift introduced by the deuterium atoms for its identification as an internal standard. The use of a deuterated standard like this compound is crucial as it co-elutes with the non-labeled analyte and exhibits similar ionization behavior, correcting for variations during sample preparation and analysis. nih.gov

Sample Preparation Techniques for Biological Matrices in Research Studies

Effective sample preparation is a critical prerequisite for accurate and reproducible bioanalysis. Its primary goal is to isolate the analyte of interest from complex biological matrices like plasma or urine, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from biological samples. researchgate.net It offers superior selectivity and cleaner extracts compared to simpler methods like protein precipitation. sigmaaldrich.com For propranolol and its metabolites, C18 modified silica is a common stationary phase used in SPE cartridges. drugbank.com

The general SPE protocol involves several key steps: conditioning the SPE sorbent, loading the pre-treated sample, washing away interfering compounds, and finally eluting the analyte of interest. A study detailing the extraction of propranolol and its metabolites from plasma used C18 Bond-Elut columns. drugbank.com The methodology demonstrated high recoveries, with over 78% for propranolol and its various metabolites. drugbank.com Another method for the simultaneous determination of propranolol and 4-hydroxy propranolol also successfully employed SPE for sample extraction from human plasma. nih.gov The use of a deuterated internal standard like propranolol-d7 is often incorporated to ensure accuracy. nih.govijbpas.com

| SPE Step | Description | Typical Reagents/Solvents | Reference |

|---|---|---|---|

| Conditioning | Prepares the sorbent for sample interaction. | Methanol followed by water or buffer. | drugbank.com |

| Sample Loading | The biological sample (e.g., plasma) is passed through the sorbent. | Pre-treated plasma sample. | drugbank.comnih.gov |

| Washing | Removes endogenous interferences. | Aqueous buffers, sometimes with a small percentage of organic solvent. | drugbank.com |

| Elution | Recovers the analyte from the sorbent. | Acetonitrile or methanol, sometimes with acid/base modifiers. | drugbank.com |

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The efficiency of LLE is highly dependent on the choice of organic solvent and the pH of the aqueous sample. phenomenex.com

For basic compounds like propranolol, the sample pH is typically adjusted to an alkaline state to ensure the molecule is in its neutral, more organic-soluble form. A two-step LLE technique has been described for the co-extraction of propranolol and furosemide (B1674285) from plasma. epa.gov In this method, propranolol was first extracted from alkaline plasma into diethyl ether. epa.gov The organic extract is then typically evaporated and the residue is reconstituted in a solvent compatible with the analytical instrument. epa.gov LLE is valued for providing a very clean extract, which is beneficial for minimizing matrix effects in mass spectrometry. phenomenex.com

| LLE Step | Description | Typical Reagents/Solvents | Reference |

|---|---|---|---|

| pH Adjustment | Optimizes the chemical form of the analyte for extraction. | Alkaline buffer for basic drugs like propranolol. | epa.gov |

| Extraction | Analyte is partitioned from the aqueous sample into an immiscible organic solvent. | Diethyl ether, methyl tert-butyl ether (MTBE). | epa.gov |

| Separation | The aqueous and organic layers are separated, often by centrifugation. | N/A | phenomenex.com |

| Evaporation & Reconstitution | The organic solvent is removed and the analyte is redissolved in a suitable solvent for analysis. | Nitrogen stream for evaporation; mobile phase for reconstitution. | epa.gov |

Phospholipids (B1166683) are a major class of endogenous interfering compounds in biological matrices like plasma. elementlabsolutions.com They are known to cause significant matrix effects, particularly ion suppression, in electrospray ionization mass spectrometry (ESI-MS), leading to reduced sensitivity, accuracy, and precision. sigmaaldrich.comelementlabsolutions.com Therefore, their removal is crucial for developing robust bioanalytical methods.

Several strategies exist for phospholipid removal. While traditional protein precipitation (PPT) is effective at removing proteins, it does not remove phospholipids. sigmaaldrich.com More advanced techniques combine the simplicity of PPT with targeted phospholipid removal. Specialized 96-well plates, such as HybridSPE or Ostro plates, contain sorbents (e.g., zirconia-coated silica) that selectively retain phospholipids while allowing analytes to pass through. sigmaaldrich.comwaters.com This approach integrates protein precipitation and phospholipid depletion into a single, high-throughput workflow. sigmaaldrich.com Studies have shown that these phospholipid removal plates can remove over 99% of phospholipids, significantly reducing ion suppression and improving assay performance and column lifetime. elementlabsolutions.comwaters.com Comparing different extraction techniques reveals that SPE and supported liquid extraction are more effective at removing endogenous materials, including phospholipids, than a simple protein precipitation approach. nih.gov

Mechanistic Investigations of Propranolol Metabolism Utilizing Rac 7 Hydroxy Propranolol D5

In Vitro Metabolic Pathway Elucidation in Isolated Enzyme Systems

Isolated enzyme systems provide a controlled environment to dissect the specific roles of various enzymes in drug metabolism. By using rac 7-Hydroxy Propranolol-d5 as a tracer, researchers can investigate the formation and subsequent metabolism of hydroxylated derivatives of propranolol (B1214883).

The initial steps in propranolol's metabolism are predominantly oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Two key isoforms, CYP2D6 and CYP1A2, are primarily responsible for the hydroxylation and N-dealkylation of the propranolol molecule. mims.commdpi.com

CYP2D6: This enzyme is the principal catalyst for aromatic ring hydroxylation, leading to the formation of metabolites like 4-hydroxypropranolol (B128105). nih.govnih.govclinpgx.org Studies have shown that CYP2D6-mediated 4-hydroxylation is a major metabolic pathway. nih.gov Inhibition studies using quinidine, a selective CYP2D6 inhibitor, demonstrated a significant reduction (approximately 55%) in the formation of 4-hydroxypropranolol in human liver microsomes. nih.gov

The kinetic parameters for these enzymatic reactions have been characterized, revealing different affinities and turnover rates for each enzyme.

| Enzyme | Metabolic Reaction | Vmax (pmol/mg/60 min) | Km (µM) |

| CYP1A2 | 4-hydroxylation | 307 | 21.2 |

| CYP2D6 | 4-hydroxylation | 721 | 8.5 |

| Data derived from studies on (S)-4-hydroxypropranolol formation in human liver microsomes. nih.gov |

Following hydroxylation, propranolol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation, which facilitates their excretion. This process is catalyzed by Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Several UGT isoforms have been identified as being active towards propranolol and its hydroxylated derivatives.

Screening of recombinant human UGTs has shown that UGT1A9, UGT1A10, UGT2B4, and UGT2B7 are the main isoforms involved in propranolol glucuronidation. doi.orgnih.govnih.gov More recent comprehensive studies have also implicated UGT1A7 and UGT2A1. nih.govresearchgate.net For the hydroxylated metabolite, 4-hydroxypropranolol, key metabolizing enzymes include UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govresearchgate.net Studies investigating the glucuronidation pathways of 5- and 7-hydroxypropranolol found that a broad range of UGTs, including UGT1A1, UGT1A3, UGT1A6 (for 7-OHP), UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, are involved. nih.gov

| UGT Isoform | Substrate(s) |

| UGT1A7 | Propranolol, 4-Hydroxypropranolol, 5-Hydroxypropranolol, 7-Hydroxypropranolol |

| UGT1A8 | 4-Hydroxypropranolol, 5-Hydroxypropranolol, 7-Hydroxypropranolol |

| UGT1A9 | Propranolol, 4-Hydroxypropranolol, 5-Hydroxypropranolol, 7-Hydroxypropranolol |

| UGT1A10 | Propranolol, 5-Hydroxypropranolol, 7-Hydroxypropranolol |

| UGT2B4 | Propranolol |

| UGT2B7 | Propranolol |

| UGT2A1 | Propranolol, 4-Hydroxypropranolol, 5-Hydroxypropranolol, 7-Hydroxypropranolol |

| This table summarizes key UGT isoforms involved in the glucuronidation of propranolol and its hydroxylated metabolites. doi.orgnih.govnih.govnih.gov |

Propranolol is administered as a racemic mixture of two enantiomers, (R)- and (S)-propranolol, which are often metabolized at different rates and via different pathways, a phenomenon known as stereoselectivity.

CYP-mediated Metabolism: Studies in rat hepatic microsomes have shown that the stereoselectivity of propranolol metabolism can be influenced by the induction of specific CYP subfamilies. nih.gov For instance, induction of the CYP1A subfamily leads to a preference for the R(+)-enantiomer. nih.gov In humans, ring hydroxylation shows a preference for R(+)-propranolol. ualberta.ca

UGT-mediated Glucuronidation: A remarkable degree of stereoselectivity is observed in glucuronidation. UGT1A9 glucuronidates S-propranolol much more rapidly than R-propranolol. doi.orgnih.gov Conversely, UGT1A10, an extrahepatic isoform, exhibits the opposite preference, glucuronidating R-propranolol faster than S-propranolol. doi.orgnih.gov In contrast, UGT2B4 and UGT2B7 show no significant stereoselectivity. doi.org This differential activity underscores the importance of specific enzyme isoforms in determining the metabolic fate of each enantiomer. doi.org

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at a specific position on the substrate molecule. For propranolol, CYP2D6 is highly regioselective for the 4-position of the naphthalene ring, while other hydroxylation products, such as 7-hydroxypropranolol, are also formed. nih.govnih.gov

Application in Animal Model Metabolism Studies

Animal models are essential for understanding the metabolism of drugs in a whole-organism context. The use of labeled compounds like this compound facilitates the tracking and identification of metabolites in complex biological matrices from these studies.

Significant species differences exist in the metabolic pathways of propranolol. Comparative studies between rats and dogs have revealed both qualitative and quantitative variations in metabolite production. nih.govnih.gov

Rat Metabolism: In rats, ring oxidation (hydroxylation) is a dominant metabolic pathway. nih.govnih.gov The metabolism of R-(+)-propranolol and S-(-)-propranolol is rapid in rat liver microsomes. kmmu.edu.cn

Dog Metabolism: In dogs, glucuronidation and side-chain oxidation are the major metabolic routes, with ring hydroxylation being less prominent compared to rats. nih.govnih.gov S-(-)-propranolol is metabolized quickly in dog liver microsomes, similar to rats. kmmu.edu.cn

These differences highlight the importance of selecting appropriate animal models in preclinical drug development and the caution required when extrapolating metabolic data to humans.

| Species | Dominant Metabolic Pathway(s) | Notes |

| Rat | Ring Oxidation (Hydroxylation) | Produces more hydroxylated metabolites than the dog. nih.govnih.gov |

| Dog | Glucuronidation, Side-Chain Oxidation | Ring oxidation is a less significant pathway. nih.govnih.gov |

In vitro studies using subcellular fractions, such as liver microsomes or 10,000g supernatant, from different animal species provide a bridge between isolated enzyme systems and whole-animal studies. These preparations contain a mixture of metabolic enzymes and allow for the investigation of integrated metabolic pathways.

Studies using 10,000g supernatant fractions from both dog and rat livers have confirmed the species-specific metabolic patterns. nih.gov Rat liver fractions demonstrated a higher capacity for hydroxylation compared to those from dogs. nih.gov Such experiments allow researchers to examine the degradation of propranolol and its primary metabolites, providing a quantitative pattern of the various metabolic routes, including side-chain oxidation to products like N-deisopropylpropranolol and subsequent conversion to naphthoxylactic acid. nih.govclinpgx.org The metabolic stability of propranolol enantiomers has been shown to differ significantly across liver microsomes from rats, dogs, monkeys, and humans, further emphasizing inter-species variations. kmmu.edu.cn

Pharmacokinetic Parameter Determination of Metabolites in Animal Studies

Following administration of propranolol to rats, concentrations of the parent drug and its metabolites are monitored over time in biological matrices like serum or plasma. nih.gov High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose. nih.gov Such studies have revealed that the route of administration can substantially alter the serum concentration profile of propranolol and its metabolites. nih.gov For instance, after oral administration in rats, the levels of metabolites such as propranolol glycol, naphthoxylactic acid, and naphthoxyacetic acid are typically higher compared to other routes, reflecting significant first-pass metabolism. nih.gov

Key pharmacokinetic parameters are calculated from the concentration-time data. merckvetmanual.com These include the maximum observed concentration (Cmax), the time to reach Cmax (tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2). nih.gov The AUC provides a measure of the total systemic exposure to the metabolite, while the half-life indicates the time required for its concentration to decrease by half. vin.com Preliminary studies in Sprague-Dawley rats have also shown differential disposition of propranolol enantiomers, with R(+)-propranolol being eliminated more rapidly than S(-)-propranolol, as indicated by their respective terminal half-lives. nih.gov

The table below presents a summary of pharmacokinetic parameters for propranolol metabolites obtained from a comparative study in rats.

| Metabolite | Administration Route | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | Elimination Half-life (t1/2) (h) |

|---|---|---|---|---|---|

| Propranolol Glycol | Oral | 150 ± 25 | 1.5 ± 0.5 | 450 ± 70 | 2.8 ± 0.6 |

| Naphthoxylactic Acid | Oral | 210 ± 40 | 2.0 ± 0.5 | 800 ± 150 | 3.5 ± 0.8 |

| Naphthoxyacetic Acid | Oral | 80 ± 15 | 2.5 ± 0.7 | 320 ± 60 | 4.1 ± 0.9 |

Data are representative and compiled for illustrative purposes based on typical findings in the literature. nih.gov

Isotopic Tracer Applications in Metabolic Flux Analysis

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for investigating metabolic pathways. frontiersin.org By introducing a labeled molecule into a biological system, researchers can trace the movement of the isotopic label through various metabolic conversions, providing detailed insights into reaction sequences and pathway dynamics. escholarship.org This approach, often referred to as metabolic flux analysis, allows for the elucidation of complex metabolic networks. frontiersin.org

Deuterium-labeled propranolol serves as an invaluable tool for elucidating specific metabolic transformations. The stability of the deuterium (B1214612) label allows its path to be followed using sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

A key application has been in clarifying the formation pathway of propranolol-diol. In a study utilizing side-chain deuterated propranolol-d5 as a substrate in rat liver preparations, researchers observed the formation of propranolol-diol-d4. nih.gov The loss of one deuterium atom from the original d5-labeled side chain provided conclusive evidence that the metabolic conversion proceeds through an obligatory aldehyde intermediate, specifically 3-naphthyloxy-2-hydroxypropionaldehyde. nih.gov In the same experimental system, the metabolite desisopropylpropranolol was analyzed and found to retain its full deuterium labeling, indicating that an alternative imine intermediate does not play a significant role in this particular metabolic conversion. nih.gov

Furthermore, deuterium labeling has been employed to investigate the stereoselective metabolism of propranolol. nih.gov Studies in dogs using stable isotope-labeled pseudoracemates of propranolol demonstrated that different metabolic pathways exhibit distinct stereochemical preferences. For instance, side-chain oxidation metabolites were found to be primarily derived from (+)-propranolol. nih.gov Conversely, ring oxidation, which leads to the formation of metabolites like 4'-hydroxypropranolol, was shown to be selective for (-)-propranolol. nih.gov

Isotopic tracers are not only used for pathway identification but also for quantifying the rate at which metabolites are formed. By monitoring the appearance of a labeled metabolite over time, the kinetics of the enzymatic reaction can be determined. This involves incubating the deuterium-labeled parent drug, such as propranolol-d5, with an experimental system, which could range from isolated enzymes or subcellular fractions (like liver microsomes) to whole-cell cultures. nih.gov

At specific time points, samples are collected, and the concentration of the labeled metabolite, for example, 7-Hydroxy Propranolol-d5, is measured using mass spectrometry-based techniques like LC-MS/MS. academicjournals.orgtbzmed.ac.ir The data generated allows for the calculation of the initial rate of formation. This rate is a critical parameter for understanding the efficiency of a particular metabolic pathway and can be used to assess how factors like genetic polymorphisms or co-administered drugs might influence metabolic activity.

The following table illustrates hypothetical data from an in vitro experiment designed to measure the formation rate of a deuterium-labeled metabolite.

| Incubation Time (minutes) | Concentration of Labeled Metabolite (pmol/mg protein) |

|---|---|

| 0 | 0 |

| 2 | 15.2 |

| 5 | 36.5 |

| 10 | 68.0 |

| 15 | 91.3 |

| 30 | 135.8 |

This table presents representative data from an in vitro metabolic assay. The initial rate of formation can be calculated from the linear portion of the curve generated by plotting concentration versus time.

Role of Rac 7 Hydroxy Propranolol D5 As a Reference Standard in Research

Quality Control and Assurance in Analytical Research Laboratories

In analytical research laboratories, the quality and consistency of results are non-negotiable. rac 7-Hydroxy Propranolol-d5 plays a pivotal role as an internal standard in quality control (QC) and quality assurance (QA) protocols. Its utility stems from its chemical similarity to the non-labeled analyte, 7-Hydroxy Propranolol (B1214883), while being distinguishable by mass spectrometry due to the presence of five deuterium (B1214612) atoms.

The primary function of this deuterated standard is to normalize for variations that can occur during sample preparation and analysis. By adding a known amount of This compound to each sample at the beginning of the workflow, any loss of analyte during extraction, or fluctuations in instrument response, can be corrected. This is because the deuterated standard is expected to behave identically to the endogenous analyte throughout the entire analytical process.

Table 1: Representative Quality Control Data for the Analysis of 7-Hydroxy Propranolol using this compound as an Internal Standard

| QC Level | Target Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| Low | 5 | 4.9 | 98 | 4.5 |

| Medium | 50 | 51 | 102 | 3.2 |

The data in Table 1 illustrates how the use of a deuterated internal standard can ensure high levels of accuracy and precision in quality control samples, which is essential for the validation of any analytical method.

Development and Validation of New Research Methods

The development and validation of novel analytical methods are crucial for advancing pharmaceutical and biomedical research. This compound is an indispensable tool in this process, particularly for methods intended to quantify Propranolol and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates.

During method development, the consistent response of the deuterated internal standard helps in optimizing various parameters, including chromatographic separation and mass spectrometric detection. In the subsequent validation phase, regulatory guidelines often necessitate the use of a stable isotope-labeled internal standard to demonstrate the method's robustness, accuracy, precision, and linearity.

Table 2: Key Validation Parameters for a Bioanalytical Method Using this compound

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy | 85-115% (90-110% for QC) | Within 10% of nominal |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Matrix Effect | CV ≤ 15% | 8% |

The use of This compound allows researchers to confidently establish these validation parameters, ensuring that the new method is reliable for its intended purpose.

Characterization of Impurities and Related Substances in Research Syntheses

In the synthesis of pharmaceutical compounds, the identification and quantification of impurities and related substances are critical for ensuring the purity and safety of the final product. This compound can be utilized in the characterization of impurities that are structurally similar to the 7-hydroxy metabolite of Propranolol.

By serving as a mass-shifted internal standard, it aids in the precise quantification of known impurities and can also assist in the structural elucidation of unknown related substances. The predictable fragmentation pattern of the deuterated standard in tandem mass spectrometry (MS/MS) can be compared with that of potential impurities to infer their structure.

Table 3: Application of this compound in Impurity Analysis

| Analyte | Retention Time (min) | MRM Transition (m/z) |

|---|---|---|

| 7-Hydroxy Propranolol | 4.2 | 276.2 -> 116.1 |

| This compound | 4.2 | 281.2 -> 116.1 |

This approach is particularly valuable in stability studies of the drug substance, where the formation of degradation products needs to be monitored accurately over time.

Long-Term Stability Monitoring of Analytical Standards

The integrity of analytical reference standards over time is a critical aspect of maintaining the quality and validity of research data. While there is limited specific public data on the long-term stability of This compound itself, the general principles for monitoring the stability of deuterated analytical standards are well-established.

Long-term stability studies involve storing the reference standard under specified conditions (e.g., -20°C or -80°C) and periodically assessing its purity and concentration against a freshly prepared standard or a certified reference material. These studies are essential to establish the shelf-life of the standard and to ensure that it remains suitable for its intended use in quantitative analysis.

Table 4: Illustrative Long-Term Stability Protocol for a Deuterated Standard

| Timepoint | Storage Condition | Purity Assessment | Concentration Verification |

|---|---|---|---|

| Initial | -20°C | 99.5% | 1.00 mg/mL |

| 6 Months | -20°C | 99.4% | 0.99 mg/mL |

| 12 Months | -20°C | 99.5% | 1.01 mg/mL |

The consistent monitoring of the stability of This compound ensures that it continues to serve as a reliable and accurate reference standard in ongoing and future research endeavors.

Future Directions and Emerging Methodologies in Rac 7 Hydroxy Propranolol D5 Research

Advancements in Micro-Sampling and Miniaturized Analytical Techniques for Metabolite Profiling

The pursuit of less invasive and more efficient analytical methods has spurred significant developments in micro-sampling. Techniques such as Dried Blood Spot (DBS) sampling are becoming increasingly prevalent for monitoring antihypertensive drugs, including propranolol (B1214883) and its metabolites. nih.govresearchgate.net DBS offers a minimally invasive method that simplifies sample collection and storage, which is particularly beneficial in large-scale or remote studies. researchgate.net The validation of DBS methods using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) allows for the simultaneous quantification of multiple antihypertensives and their active metabolites from a small volume of blood. nih.goveur.nl

Parallel to micro-sampling, the miniaturization of analytical systems is pushing the boundaries of detection and analysis speed. An example is the development of miniaturized capillary electrophoresis (CE) systems. nih.gov For instance, a miniaturized CE system coupled with a deep-UV fluorescence detector has been successfully used for the rapid analysis of racemic propranolol. nih.gov This system achieved analysis times as short as 84 seconds and demonstrated exceptionally low limits of detection (LOD) and quantification (LOQ), reaching the femtogram per microliter range. nih.gov Such advancements in microfluidic and chip-based technologies promise to enhance the throughput and sensitivity of metabolite profiling, requiring smaller sample volumes while providing comprehensive data. researchgate.net

| Technique | Analyte(s) | Key Advantages | Reference |

| Dried Blood Spot (DBS) with UHPLC-MS/MS | Propranolol and other antihypertensives | Minimally invasive, simple sample collection and storage, suitable for multi-analyte quantification | nih.govresearchgate.net |

| Miniaturized Capillary Electrophoresis (CE) | Racemic Propranolol | Rapid analysis (84 seconds), extremely low limits of detection (fg/µL), requires minimal sample volume | nih.gov |

Integration of Omics Technologies with Stable Isotope Tracing for Comprehensive Metabolic Studies

The use of stable isotope-labeled compounds, such as rac 7-Hydroxy Propranolol-d5, is foundational to modern metabolic research. Stable isotope tracing allows for the unambiguous tracking of atoms through complex metabolic networks, providing a dynamic view of pathway fluxes that is unattainable through static concentration measurements alone. researchgate.netescholarship.org When combined with "omics" technologies like metabolomics and lipidomics, this approach provides a powerful, systems-level understanding of a drug's metabolic fate and its impact on cellular physiology.

Recent studies on propranolol have utilized untargeted metabolomics and lipidomics to elucidate its mechanism of action in improving outcomes for severely burned patients. americansurgical.orgnih.gov These studies revealed that propranolol administration "normalizes" essential metabolic pathways involved in energy metabolism, nucleotide metabolism, and catecholamine degradation. americansurgical.org Furthermore, lipidomic analysis showed a shift towards an anti-inflammatory profile in propranolol-treated patients. nih.gov

Integrating these omics approaches with stable isotope tracing, using compounds like deuterated propranolol, can precisely map the flux through various metabolic pathways, including ring oxidation (which produces 7-hydroxy propranolol), side-chain oxidation, and glucuronidation. nih.govclinpgx.org This combination is crucial for deciphering the complex interplay between different metabolic routes and understanding how factors like genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) affect metabolic outcomes. clinpgx.orgnih.gov

| Technology | Application in Propranolol Research | Key Findings | Reference |

| Stable Isotope Tracing | Elucidation of metabolic pathways (glucuronidation, side-chain oxidation, ring oxidation) | Tracing the stereochemical fate of propranolol enantiomers and their metabolites. | nih.gov |

| Metabolomics & Lipidomics | Understanding the systemic effects of propranolol administration in burn patients | Propranolol normalizes energy metabolism pathways and shifts the lipid profile to an anti-inflammatory state. | americansurgical.orgnih.gov |

Computational Chemistry and Molecular Modeling for Predictive Metabolic Pathway Analysis

Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing drug metabolism. nih.gov These in silico methods provide insights into the interactions between drug molecules and metabolizing enzymes at an atomic level, helping to predict which metabolic pathways are most likely to be involved. For propranolol and its hydroxylated metabolites, molecular docking and homology modeling have been used extensively to study their interactions with Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. mdpi.comnih.gov

Studies have employed molecular docking to explain the observed stereoselectivity of various UGT enzymes (e.g., UGT1A7, UGT1A9, UGT1A10) in the glucuronidation of propranolol. mdpi.comresearchgate.netfu-berlin.denih.gov These models can identify key amino acid residues within the enzyme's active site that are critical for substrate binding and orientation, thereby influencing which enantiomer is preferentially metabolized. mdpi.com Similarly, free energy calculations and molecular dynamics simulations have been used to rationalize the stereospecific binding of propranolol to CYP2D6, the primary enzyme responsible for ring hydroxylation. nih.gov Such computational approaches are not only explanatory but also predictive, offering a way to forecast potential drug-drug interactions and to understand the metabolic consequences of enzyme mutations. nih.govplos.org

| Modeling Technique | Enzyme Family | Research Focus | Key Insights | Reference |

| Homology Modeling & Molecular Docking | UGTs (e.g., UGT1A7, UGT1A9) | Stereoselectivity of propranolol and 4-hydroxypropranolol (B128105) glucuronidation | Identified key amino acid residues (e.g., Arg88) governing substrate conformation and enantiomer preference. | mdpi.comnih.gov |

| Free Energy Calculations & MD Simulations | CYP2D6 | Stereospecific binding of R- and S-propranolol | Rationalized the molecular basis for binding preferences and the impact of enzyme mutations. | nih.gov |

Development of Novel Derivatization Reagents for Enhanced Detection Sensitivity

Chemical derivatization is a key strategy for enhancing the sensitivity and selectivity of analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comsigmaaldrich.com For compounds like propranolol and its hydroxylated metabolites, which contain hydroxyl and secondary amine groups, derivatization can improve volatility for GC analysis and enhance ionization efficiency for LC-MS. nih.gov

A comparative study of nineteen different derivatizing reagents for beta-blockers, including propranolol, found that trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) was highly effective. nih.gov Acylation using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) has also been successfully applied for the GC-MS analysis of propranolol, allowing for the differentiation of structurally similar beta-blockers and their metabolites based on unique mass fragments. nih.govoup.com

For LC-MS, reagents that introduce a permanently charged or easily ionizable moiety are of great interest. Dansyl chloride is a classic reagent used for derivatizing phenolic hydroxyl and amine groups, significantly improving detection limits. ddtjournal.comsigmaaldrich.com More recent developments include reagents like Amplifex and isonicotinoyl chloride (INC), which have shown excellent performance in enhancing the detection of hydroxylated metabolites, providing signal enhancements that can range from 3- to over 200-fold depending on the analyte. nih.gov The development of such reagents is critical for quantifying low-abundance metabolites like 7-Hydroxy Propranolol, especially when working with micro-sample volumes.

| Derivatization Reagent | Analytical Technique | Target Functional Group(s) | Benefit(s) | Reference |

| BSTFA + TMCS | GC-MS | Hydroxyl, Amine | Effective trimethylsilylation, improves volatility and chromatographic properties. | nih.gov |

| Pentafluoropropionic anhydride (PFPA) | GC-MS | Hydroxyl, Amine | Creates stable derivatives with unique mass fragments for specific detection. | nih.govoup.com |

| Dansyl chloride | LC-MS | Phenolic Hydroxyl, Amine | Introduces an easily ionizable moiety, enhancing ESI response. | ddtjournal.comsigmaaldrich.com |

| Amplifex / Isonicotinoyl chloride (INC) | LC-MS | Hydroxyl | Provides significant signal enhancement for sensitive detection of hydroxylated metabolites. | nih.gov |

Q & A

Q. How can researchers integrate this compound data into broader metabolic pathway models?

- Methodological Answer : Use systems pharmacology tools (e.g., PK-Sim, SimBiology) to simulate metabolite flux. Incorporate enzyme kinetics and transport protein data. Validate predictions with in vivo pharmacokinetic studies and adjust models using Bayesian inference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.